3-Bromo-2-propoxybenzylamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
3-Bromo-2-propoxybenzylamine hydrochloride has been utilized in the synthesis of various derivatives with potential biological activities. For instance, derivatives like 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been synthesized using compounds that involve reactions with 3-bromobenzaldehyde, demonstrating antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Organic Chemistry and Catalysis
In organic chemistry, 3-bromo-2-propoxybenzylamine hydrochloride is instrumental in various reactions. For example, the treatment of 3-chloro/bromobenzoic acids with lithium dialkylamides leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates, showcasing its role in the formation of various benzyl compounds (Gohier & Mortier, 2003).
Antitumor Activity
Some derivatives of 3-Bromo-2-propoxybenzylamine hydrochloride have shown potential in antitumor activities. For instance, certain hetero-annulated carbazoles, synthesized through reactions involving 3-bromo-4-methoxy benzaldehyde, exhibited significant in vitro antitumor activity, particularly against certain cancer cell lines (Murali, Sparkes, & Prasad, 2017).
Cytotoxicity Studies
In the field of medicinal chemistry, novel compounds containing 3-bromo-2-propoxybenzylamine hydrochloride have been synthesized and assessed for cytotoxicity. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating various diseases (Patil, Deally, Hackenberg, Kaps, Müller‐Bunz, Schobert, & Tacke, 2011).
Antioxidant Activity
Research also indicates that certain bromo derivatives, like 3-bromo-4,5-dihydroxybenzaldehyde, exhibit significant antioxidant activities. These activities are important for developing potential therapeutic agents or ingredients in food for health benefits (Wang Zonghua, 2012).
properties
IUPAC Name |
(3-bromo-2-propoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-6-13-10-8(7-12)4-3-5-9(10)11;/h3-5H,2,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKPMMIEQYRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propoxybenzylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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